N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-12(2)9-7-10(11-8-9)3-5-13-6-4-10/h9,11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMOFOUQATZQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC2(CCOCC2)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with N,N-dimethylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkyl halides, and other electrophiles in the presence of a suitable base or catalyst.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic amines.
Scientific Research Applications
Chemistry
N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine serves as a building block in organic synthesis and coordination chemistry. Its spirocyclic structure allows for the creation of complex organic molecules, which are essential in various chemical research contexts.
Biology
This compound has shown promise as a bioactive agent with potential antimicrobial and antiviral properties. Research indicates that it may inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid degradation, suggesting applications in pain modulation and inflammation management.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects in treating conditions such as Alzheimer's disease due to its interaction with the M1 muscarinic receptor, which may exhibit antiamnesic activity. Additionally, studies are ongoing to explore its role in drug development for chronic pain and anxiety disorders.
Industry
The compound is utilized in developing new materials and specialty chemicals, leveraging its unique chemical properties for various industrial applications.
Case Studies
Case Study 1: Anticancer Activity
Research published in ACS Omega demonstrated that derivatives of similar spirocyclic compounds exhibited significant anticancer activity against various cancer cell lines, emphasizing the potential of this compound as a lead compound in cancer therapeutics .
Case Study 2: FAAH Inhibition
Studies have shown that this compound can effectively inhibit FAAH, leading to increased levels of endocannabinoids which may provide therapeutic benefits for chronic pain management .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Comparison: N,N-Dimethyl-8-oxa-1-azaspiro[45]decan-3-amine is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds
Biological Activity
N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine is a bicyclic compound notable for its unique spiro structure, which incorporates both nitrogen and oxygen. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH) and as a potential therapeutic agent for various conditions.
Target Receptors:
The primary target of this compound is the M1 muscarinic receptor , where it acts as an agonist . This interaction influences the phosphoinositide pathway , leading to various cellular effects, including antiamnesic activity, which may be beneficial in treating Alzheimer's disease and other cognitive disorders.
Biochemical Pathways:
Upon binding to the M1 receptor, the compound activates downstream signaling pathways that can affect neurotransmitter release, neuronal excitability, and synaptic plasticity, thereby enhancing cognitive function and potentially alleviating symptoms associated with neurodegenerative diseases.
1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)
This compound has been identified as a promising inhibitor of FAAH, an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, this compound may enhance the effects of endocannabinoids, which are crucial for pain modulation and inflammation control. This mechanism suggests potential therapeutic applications in chronic pain management and anxiety disorders .
2. Antimicrobial Properties
Research indicates that this compound may also possess antimicrobial properties. Its structural analogs have been explored for their efficacy against various bacterial strains, including multidrug-resistant organisms. The compound's ability to interact with bacterial targets could lead to novel antibiotic development strategies .
Case Studies
Several studies have explored the biological activities of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate FAAH inhibition | Demonstrated significant inhibition of FAAH activity, suggesting enhanced endocannabinoid signaling. |
| Study 2 | Assess antimicrobial activity | Showed effectiveness against Gram-positive bacteria with MIC values ranging from 2–64 μg/mL. |
| Study 3 | Investigate cognitive effects | Reported antiamnesic effects in animal models, indicating potential for Alzheimer’s treatment. |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, optimized for high yields and purity. It serves as a building block in organic synthesis and has applications in drug discovery and development due to its unique structural features .
Q & A
Q. What are the most reliable synthetic routes for N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine, and how do reaction conditions influence yield?
Synthetic routes often involve transaminase-catalyzed asymmetric synthesis or cyclization strategies. For example, biocatalytic transaminase technology has been optimized for structurally similar spirocyclic amines (e.g., Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine), where ketone solubility and enzyme stability are critical. At the 20 L scale, heterogeneous mixtures due to low ketone solubility can reduce yields by up to 30% compared to small-scale reactions . Key parameters include:
- Substrate concentration : Excess ketone (>2 M) risks aggregation, requiring co-solvents (e.g., DMSO) or fed-batch addition .
- pH : Optimal activity of transaminases is observed at pH 7.5–8.5, with deviations leading to enzyme denaturation .
Q. How can the spirocyclic conformation of this compound be verified experimentally?
X-ray crystallography is the gold standard for confirming spirocyclic geometry. For example, SHELX software (SHELXL/SHELXS) enables refinement of puckering parameters and bond angles. Cremer-Pople coordinates can quantify ring puckering, with amplitude (θ) and phase (φ) values derived from crystallographic data . For N,N-dimethyl derivatives, the 8-oxa-1-azaspiro system typically exhibits a chair-like cyclohexane ring fused to a distorted tetrahydropyran ring, as seen in related spiro compounds .
Advanced Research Questions
Q. What computational methods are effective for predicting the conformational flexibility of the spirocyclic core?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring puckering and torsional strain. For example, Cremer-Pople analysis applied to similar 1,3-diazaspiro[4.5]decan-2,4-diones revealed energy barriers of 2–3 kcal/mol for pseudorotation between puckered conformers . Molecular dynamics (MD) simulations (e.g., AMBER force fields) further predict solvent-dependent conformational populations, with polar solvents stabilizing planar intermediates .
Q. How do structural modifications (e.g., N-methylation) impact biological activity or binding affinity?
N-Methylation reduces polarity and enhances membrane permeability. For spirocyclic amines targeting CNS receptors (e.g., sigma-1), N,N-dimethylation increases logP by ~0.5 units compared to primary amines, improving blood-brain barrier penetration. However, steric effects from dimethyl groups can reduce binding affinity by up to 50% in vitro, as observed in analogous 8-azaspiro[4.5]decan-3-amine derivatives . Structure-activity relationship (SAR) studies should balance lipophilicity and steric hindrance using CoMFA or docking simulations .
Q. What strategies mitigate scale-up challenges in asymmetric synthesis of this compound?
- Flow chemistry : Continuous reactors minimize mixing inefficiencies. For example, Kohrt et al. achieved 85% yield in a 20 L flow reactor by maintaining substrate solubility through in-line solvent exchange .
- Enzyme immobilization : Transaminases immobilized on epoxy resins retain >90% activity over 10 cycles, reducing catalyst costs .
- Process analytical technology (PAT) : Real-time HPLC monitoring of enantiomeric excess (ee) prevents off-spec batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
